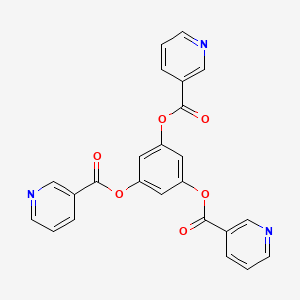
Benzene-1,3,5-triyl trinicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3,5-triyl trinicotinate is an organic compound with the molecular formula C24H15N3O6 It is a derivative of benzene, where three nicotinic acid groups are esterified to the benzene ring at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-triyl trinicotinate typically involves the esterification of benzene-1,3,5-triol with nicotinic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinic acid esters can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzene-1,3,5-triyl trinicotinate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Benzene-1,3,5-triyl trinicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinic acid moieties can bind to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in antioxidant applications.
類似化合物との比較
Benzene-1,3,5-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of nicotinic acid esters.
Benzene-1,3,5-triyl triformate: Another ester derivative with formic acid esters.
Benzene-1,3,5-triyl tricarboxamide: Contains amide groups instead of ester groups.
Uniqueness: Benzene-1,3,5-triyl trinicotinate is unique due to the presence of nicotinic acid esters, which impart distinct chemical and biological properties
特性
CAS番号 |
3468-40-4 |
|---|---|
分子式 |
C24H15N3O6 |
分子量 |
441.4 g/mol |
IUPAC名 |
[3,5-bis(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H15N3O6/c28-22(16-4-1-7-25-13-16)31-19-10-20(32-23(29)17-5-2-8-26-14-17)12-21(11-19)33-24(30)18-6-3-9-27-15-18/h1-15H |
InChIキー |
PTSXETMTZDEFBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



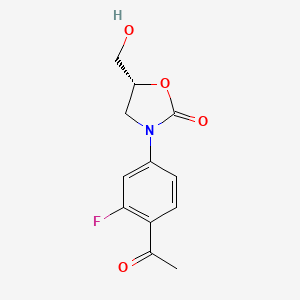

![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

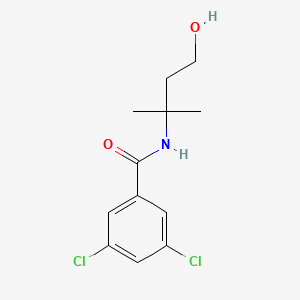
![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
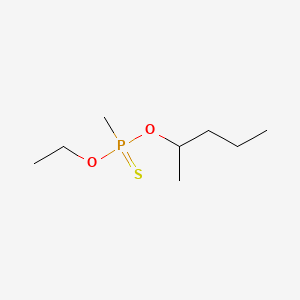
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
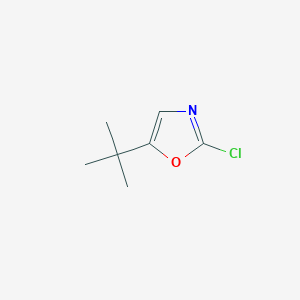
![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
